

An In-depth Technical Guide to the Thermochemical Properties of D-Psicose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Psicose*

Cat. No.: *B8758972*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose, which has garnered significant attention in the food and pharmaceutical industries for its low caloric value and potential health benefits. A thorough understanding of its thermochemical properties is essential for its application in drug development, formulation, and food processing. This technical guide provides a comprehensive overview of the core thermochemical properties of **D-Psicose**, detailed experimental protocols for their determination, and an exploration of its interaction with relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Thermochemical Properties of D-Psicose

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. For **D-Psicose**, these properties are crucial for applications ranging from predicting its behavior in formulations to understanding its metabolic fate.

Enthalpy, Gibbs Free Energy, and Entropy

Direct experimental values for the standard enthalpy of formation (ΔH_f°) and standard Gibbs free energy of formation (ΔG_f°) of **D-Psicose** are not readily available in the literature. However, we can estimate these values based on the thermodynamics of its isomerization with

D-Allose. Goldberg and Tewari (1989) investigated the thermodynamics of the conversion of aqueous **D-Psicose** to D-Allose. The data from this study, in conjunction with established values for common hexoses like D-Glucose, allows for an estimation of these key thermochemical parameters.

Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy of **D-Psicose** and Related Compounds (at 298.15 K)

Compound	State	ΔH_f° (kJ/mol)	ΔG_f° (kJ/mol)	S° (J/mol·K)
D-Psicose	Crystalline	Value not experimentally determined	Value not experimentally determined	See Heat Capacity Data
D-Psicose	Aqueous	-1047.88 (Estimated)	-744.11 (Estimated)	Not determined
D-Allose	Aqueous	-1055.3 (Estimated)	-742.7 (Estimated)	Not determined
D-Glucose	Aqueous	-1073.3[1][2]	-750.5[3]	Not determined
D-Fructose	Crystalline	-1265.60 \pm 0.46[4][5]	-820.70 (Calculated)[4]	Not determined

Note on Estimations: The estimated values for aqueous **D-Psicose** and D-Allose are derived from the experimental data on the isomerization of aqueous **D-Psicose** to D-Allose ($\Delta H^\circ = 7.42 \pm 1.7 \text{ kJ}\cdot\text{mol}^{-1}$, $\Delta G^\circ = -1.41 \pm 0.09 \text{ kJ}\cdot\text{mol}^{-1}$) and are presented here for comparative purposes. A direct, experimentally verified thermochemical linkage to a common standard like D-Glucose is needed for absolute values.

Heat Capacity

The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. This is a critical parameter for understanding how a substance will respond to thermal processing. The heat capacity of crystalline **D-Psicose** has been precisely measured.

Table 2: Molar Heat Capacity ($C_{p,m}$) of Crystalline **D-Psicose** at Various Temperatures

Temperature (K)	Molar Heat Capacity (J/mol·K)
15	1.84
50	38.25
100	90.10
150	134.4
200	173.2
250	209.5
298.15	243.8
330	266.4

Data sourced from Murata et al. (2019).

Caloric Value

From a nutritional and metabolic perspective, the effective energy content, or caloric value, is a key thermochemical property. **D-Psicose** is known for its significantly low caloric value.

Table 3: Caloric Value of **D-Psicose**

Context	Caloric Value (kcal/g)	Reference
In humans	~0.2 - 0.4	[6]
In rats	0.007	[6]

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties requires rigorous experimental methodologies. The following sections detail the protocols for key techniques used in the study of carbohydrates like **D-Psicose**.

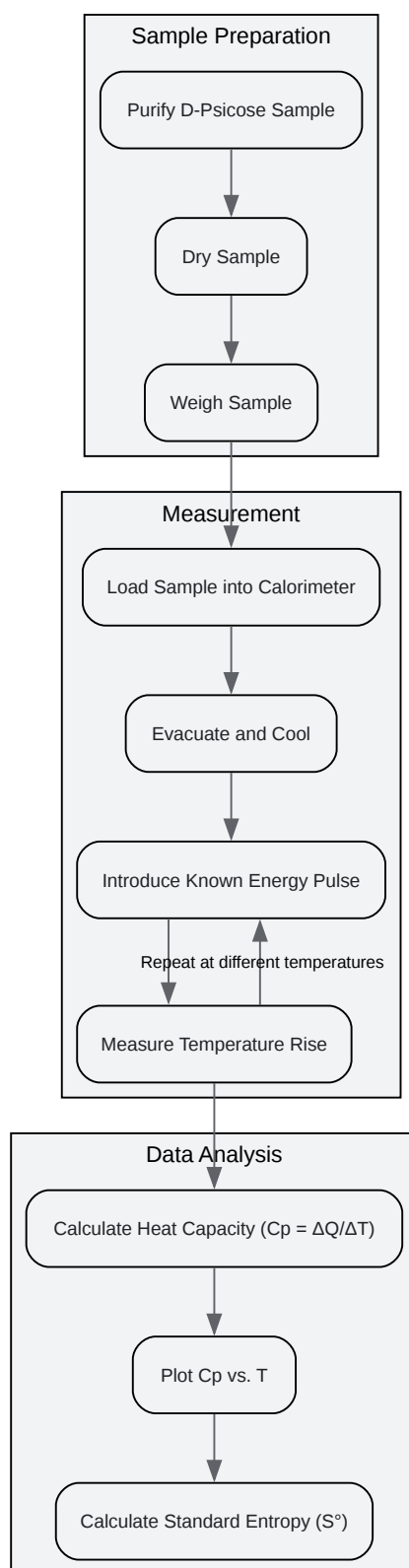
Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method for determining the heat capacity of a substance as a function of temperature.

Methodology:

- **Sample Preparation:** A highly purified, crystalline sample of **D-Psicose** is required. The sample should be thoroughly dried to remove any residual solvent, which can affect the heat capacity measurements. The mass of the sample is precisely determined.
- **Calorimeter Setup:** The sample is placed in a sample container within the adiabatic calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings, typically through the use of vacuum insulation and radiation shields.
- **Measurement Procedure:** The measurement is performed in a series of steps. A known amount of electrical energy is introduced to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium. The temperature increase is precisely measured.
- **Data Analysis:** The heat capacity at a given temperature is calculated by dividing the amount of energy introduced by the observed temperature rise. This process is repeated over a wide range of temperatures to obtain the heat capacity as a function of temperature. From the heat capacity data, other thermodynamic functions such as standard entropy can be calculated by integrating the heat capacity divided by temperature from 0 K.

The following diagram illustrates the workflow for adiabatic calorimetry.



[Click to download full resolution via product page](#)

Workflow for Adiabatic Calorimetry

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the gross energy content (enthalpy of combustion) of a substance.

Methodology:

- **Sample Preparation:** A known mass of the **D-Psicose** sample is pressed into a pellet. The sample must be completely dry.
- **Bomb Assembly:** The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.
- **Temperature Measurement:** The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat released by the combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion of **D-Psicose** is then calculated on a per-mole basis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is used to study the thermal behavior of materials, such as melting, glass transitions, and crystallization.

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the **D-Psicose** sample (typically 2-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.
- **Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature changes.
- **Data Analysis:** The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The glass transition appears as a step change in the baseline. The temperature and enthalpy of these transitions can be determined from the thermogram.

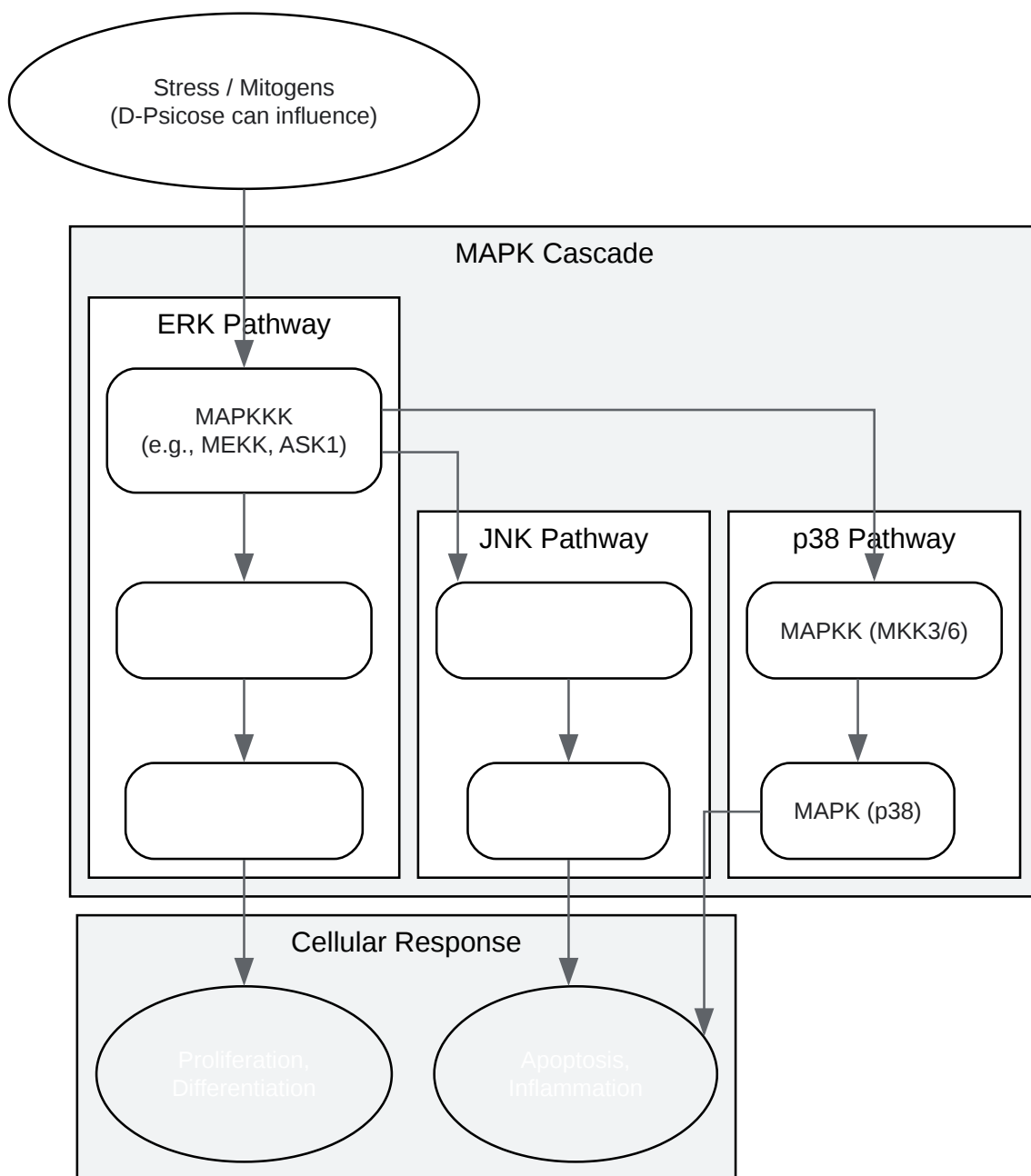
Interaction with Cellular Signaling Pathways

Beyond its fundamental thermochemical properties, the biological effects of **D-Psicose** are of significant interest in drug development. **D-Psicose** has been shown to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The three major well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAPKs. The general architecture of these pathways involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAPK. The activated MAPK then phosphorylates various downstream targets, including transcription factors, to elicit a cellular response.

While the precise molecular targets of **D-Psicose** within these pathways are an active area of research, studies have indicated that **D-Psicose** can influence the activation of JNK and p38, which are often associated with cellular stress responses and apoptosis.

The following diagram illustrates the general structure of the major MAPK signaling pathways.



[Click to download full resolution via product page](#)

Generalized MAPK Signaling Pathways

Conclusion

This technical guide has summarized the key thermochemical properties of **D-Psicose**, including its heat capacity and low caloric value, and has provided estimated values for its standard enthalpy and Gibbs free energy of formation based on available isomerization data. Detailed experimental protocols for adiabatic calorimetry, bomb calorimetry, and differential scanning calorimetry have been outlined to facilitate further research and quality control. Furthermore, the interaction of **D-Psicose** with the MAPK signaling pathway has been discussed, highlighting a potential mechanism for its observed biological effects. A comprehensive understanding of these properties is paramount for the successful development and application of **D-Psicose** in the pharmaceutical and food science industries. Further experimental determination of the standard enthalpy and Gibbs free energy of formation is warranted to refine the thermochemical database for this promising rare sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mytutor.co.uk [mytutor.co.uk]
- 3. Glucose (CAS 50-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Fructose (CAS 57-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Fructose [webbook.nist.gov]
- 6. Glucose [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of D-Psicose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8758972#thermochemical-properties-of-d-psicose\]](https://www.benchchem.com/product/b8758972#thermochemical-properties-of-d-psicose)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com